molecular formula C13H21N3 B181805 4-(4-Isopropylpiperazin-1-yl)aniline CAS No. 443914-86-1

4-(4-Isopropylpiperazin-1-yl)aniline

Cat. No. B181805
M. Wt: 219.33 g/mol
InChI Key: CRLKNBUQRZOYSE-UHFFFAOYSA-N
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Description

4-(4-Isopropylpiperazin-1-yl)aniline, commonly known as IPPA, is a member of the piperazine family of compounds. It is a white crystalline solid with a melting point of approximately 80°C. IPPA is a versatile compound that has a range of applications in scientific research, including the synthesis of other compounds, as a catalyst, and as a reagent.

Scientific Research Applications

1. Corrosion Inhibitors

A study on bipyrazolic-type organic compounds, including derivatives of aniline, demonstrated their potential as corrosion inhibitors. The research conducted using density functional theory (DFT) indicated that these compounds could effectively inhibit corrosion, which is crucial in industrial applications (Wang et al., 2006).

2. Antimicrobial Activities

Synthesized molecules resembling 4-(4-Isopropylpiperazin-1-yl)aniline have been evaluated for their antimicrobial activities. Such compounds showed high activity against Mycobacterium smegmatis, highlighting their potential in developing new antimicrobial agents (Yolal et al., 2012).

3. Electroluminescent Properties

Research on compounds with structures similar to 4-(4-Isopropylpiperazin-1-yl)aniline explored their potential in organic light-emitting diodes (OLEDs). These compounds, due to their good thermal and morphological stabilities, exhibited high photoluminescence quantum yields, making them suitable for use in OLEDs (Jin et al., 2020).

4. Anti-Inflammatory and Anticancer Activities

A study on 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, which are structurally related to 4-(4-Isopropylpiperazin-1-yl)aniline, revealed their potential as anti-inflammatory and anticancer agents. These findings suggest potential applications in pharmaceutical research and development (Kavitha et al., 2016).

5. Biosensor Applications

Aniline derivatives have been used in spectroelectrochemical and biosensor applications. These compounds show distinct electrochromic properties and are effective in developing biosensors, indicating their applicability in analytical chemistry and bioanalytical devices (Ayranci et al., 2015).

6. Hypoxic-Cytotoxic Agents

Research on quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include aniline derivatives, demonstrated their potential as hypoxic-cytotoxic agents. These compounds could have applications in cancer therapy, specifically targeting hypoxic tumor cells (Ortega et al., 2000).

7. Electrochemical Synthesis Applications

A novel monomer similar to 4-(4-Isopropylpiperazin-1-yl)aniline was synthesized and used in electrochemical applications. The polymer derived from this monomer showed potential as a counter electrode in dye-sensitized solar cells, indicating its relevance in renewable energy technologies (Shahhosseini et al., 2016).

properties

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLKNBUQRZOYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429362
Record name 4-(4-Isopropylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropylpiperazin-1-yl)aniline

CAS RN

443914-86-1
Record name 4-[4-(1-Methylethyl)-1-piperazinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443914-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Isopropylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-isopropyl-4-(4-nitro-phenyl)-piperazine (5.18 g, 20.80 mmol) and 5% palladium on carbon (0.5 g) in MeOH (100 mL) is stirred for 2.7 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a violet solid: ESI-MS: 220.1 [MH]+; tR=0.95 min (system 1).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-isopropyl-4-(4-nitro-phenyl)-piperazine (8.3 g, 33.2 mmol) in MeOH (120 mL) is added tin (II) dichloride dihydrate (37.4 g, 0.165 mol). The mixture is cooled using a water bath and conc. HCl is added (36 mL). The reaction is stirred at room temperature overnight. After removing the methanol, the resultant solution is basified using conc. NaOH (pH 11). The water phase is extracted with diethyl ether. The combined organic layer are dried (MgSO4), filtered and the solvent is removed under reduced pressure to afford the title compound (6.4 g, 88%).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

Using the method described above for the synthesis of 4-(4-isopentylpiperazin-1-yl)aniline, treatment of 1-isopropyl-4-(4-nitrophenyl)piperazine (11.0 g, 40.1 mmol) with H2 and 10% Pd/C (1.0 g) at RT in EtOH (150 mL) for 24 h, followed by the addition of DCM (100 mL) to the reaction mixture and stirring for a further 3 h, provided crude 4-(4-isopropylpiperazin-1-yl)aniline (7.6 g, 86% recovery, 99% purity as determined by LC/MS analysis @ UV 254 nm detection). The crude product is used in the next step without further purification. LCMS-ESI (m/z): calcd for C13H21N3, 219; [M+H]+ found, 220.
Name
4-(4-isopentylpiperazin-1-yl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Li, S Rao, JR Gever, K Widjaja… - ACS medicinal …, 2013 - ACS Publications
The prion diseases caused by PrP Sc , an alternatively folded form of the cellular prion protein (PrP C ), are rapidly progressive, fatal, and untreatable neurodegenerative disorders. We …
Number of citations: 14 pubs.acs.org
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com

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